butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine
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Overview
Description
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is a chemical compound that features a butyl group attached to a pyrazole ring substituted with a trifluoromethyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized starting from 4-ethoxy-1,1,1-trifluoro-3-buten-2-one, which undergoes a cyclization reaction to form 1-methyl-5-(trifluoromethyl)-1H-pyrazole.
Functionalization of the Pyrazole Ring: The methyl group is introduced at the 1-position of the pyrazole ring through a lithiation reaction followed by trapping with electrophiles.
Attachment of the Butyl Group: The butyl group is introduced via a nucleophilic substitution reaction, where the pyrazole derivative reacts with butylamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This includes optimizing reaction conditions to achieve high yields and purity, as well as employing continuous flow reactors for efficient production .
Chemical Reactions Analysis
Types of Reactions
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic substitution reactions, where the butyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine has several scientific research applications:
Medicinal Chemistry: The compound is used as a building block for the synthesis of potential pharmaceutical agents due to its unique structural features.
Agrochemicals: It is employed in the development of new agrochemical products, including herbicides and pesticides.
Materials Science: The compound is used in the synthesis of advanced materials with specific properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1-methyl-3-(trifluoromethyl)-1H-pyrazole: A similar compound with a trifluoromethyl group at the 3-position instead of the 5-position.
1-methyl-5-(trifluoromethyl)-1H-pyrazole: A regioisomer with the trifluoromethyl group at the 5-position.
Uniqueness
Butyl({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine is unique due to the presence of both a butyl group and a trifluoromethyl group on the pyrazole ring, which imparts distinct chemical and physical properties compared to its analogs .
Properties
Molecular Formula |
C10H16F3N3 |
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Molecular Weight |
235.25 g/mol |
IUPAC Name |
N-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methyl]butan-1-amine |
InChI |
InChI=1S/C10H16F3N3/c1-3-4-5-14-6-8-7-15-16(2)9(8)10(11,12)13/h7,14H,3-6H2,1-2H3 |
InChI Key |
MNRGCSGCJBZDAM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(N(N=C1)C)C(F)(F)F |
Origin of Product |
United States |
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